N-(3-methoxyphenethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide
Description
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Properties
IUPAC Name |
2-(benzenesulfonamido)-N-[2-(3-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-26-15-7-5-6-14(12-15)10-11-20-18(23)17-13-27-19(21-17)22-28(24,25)16-8-3-2-4-9-16/h2-9,12-13H,10-11H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGUIJWDDCEBPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide is a synthetic compound belonging to the thiazole derivatives class, which are known for their diverse biological activities. This article explores the biological activity, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula . Its unique structure incorporates both thiazole and sulfonamide moieties, which are critical for its biological activity.
| Property | Details |
|---|---|
| Molecular Weight | 356.43 g/mol |
| CAS Number | 1021213-08-0 |
| Solubility | Soluble in DMSO, sparingly soluble in water |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : The thiazole ring can interact with receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. In vitro studies have shown that this compound demonstrates effectiveness against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for these bacteria are summarized below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies conducted on various cancer cell lines revealed:
- Inhibition of Cell Proliferation : The compound significantly reduced the viability of cancer cells in a dose-dependent manner.
- Induction of Apoptosis : Flow cytometry analysis indicated an increase in apoptotic cells upon treatment with the compound.
The following table summarizes the IC50 values observed in different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 12 |
| A549 (Lung Cancer) | 20 |
Case Studies
- In Vivo Studies : A recent study evaluated the efficacy of this compound in a mouse model of breast cancer. The compound was administered at varying doses, resulting in significant tumor size reduction compared to control groups.
- Combination Therapies : Preliminary data suggest that combining this compound with established chemotherapeutics enhances anticancer effects, potentially offering a synergistic approach to treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
